

Application Notes and Protocols for Protein Separation Using Spherosil Chromatography Media

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Compound of Interest

Compound Name: *Spherosil*

Cat. No.: *B1173482*

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Introduction

Spherosil® chromatography media are spherical, porous silica-based particles designed for the preparative-scale separation of biomolecules. Their rigid structure allows for high flow rates and consistent performance, making them well-suited for industrial applications. The surface of **Spherosil** beads can be modified with various functional groups to enable different modes of chromatography, including ion-exchange, reversed-phase, and affinity chromatography. This document provides detailed protocols for the separation of proteins using **Spherosil**-based ion-exchange chromatography, with a primary focus on the purification of albumin and immunoglobulin G (IgG) from human plasma.

Principle of Ion-Exchange Chromatography

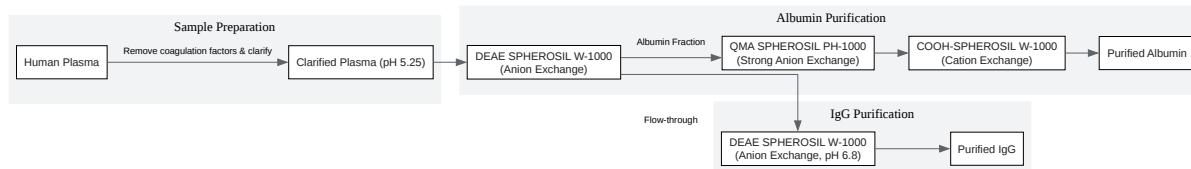
Ion-exchange chromatography (IEX) separates molecules based on their net surface charge.^[1] The stationary phase consists of a matrix, such as **Spherosil**, functionalized with charged groups. In anion-exchange chromatography, the stationary phase is positively charged and binds negatively charged molecules (anions).^[1] Conversely, in cation-exchange chromatography, the stationary phase is negatively charged and binds positively charged molecules (cations).^[2] The separation is achieved by adsorbing the target molecules to the

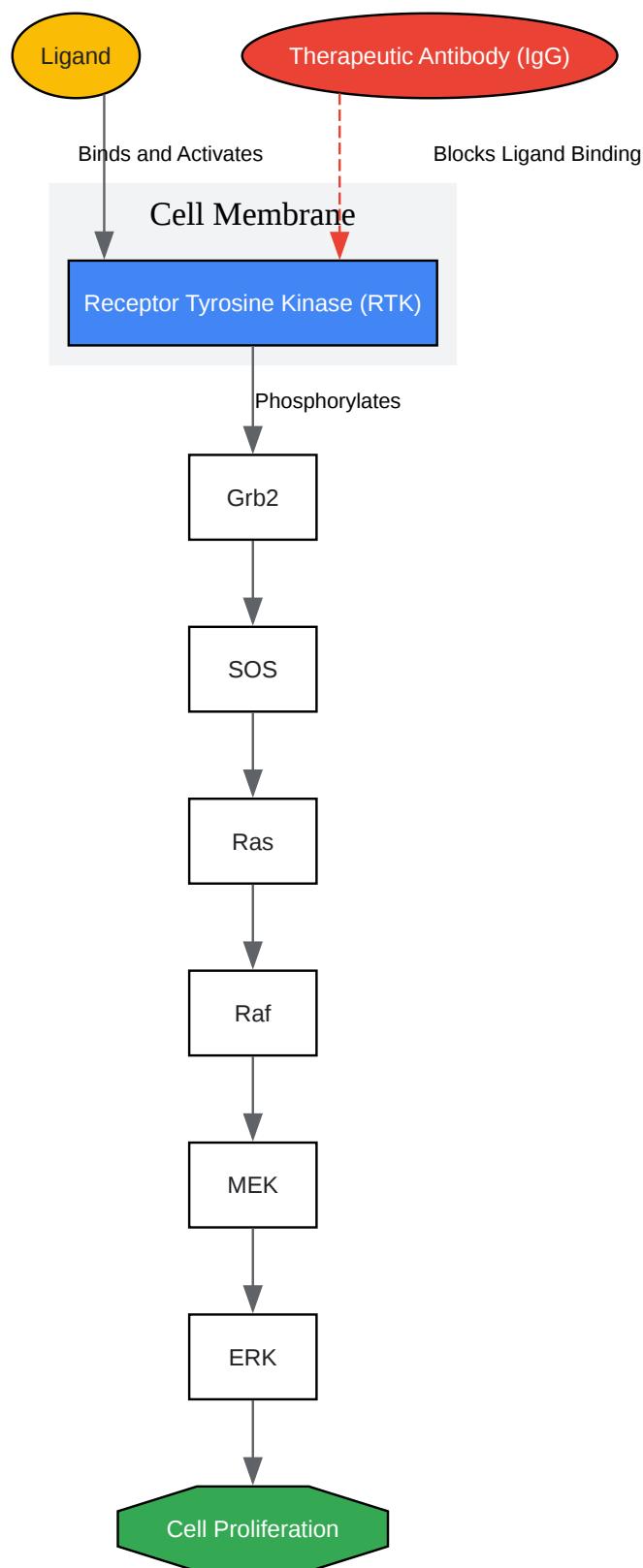
charged surface of the media and then eluting them by changing the ionic strength or pH of the mobile phase.[\[3\]](#)

Application: Purification of Human Serum Albumin and Immunoglobulin G (IgG) from Plasma

This protocol describes a multi-step ion-exchange chromatography process for the separation and purification of albumin and IgG from a plasma sample. The process utilizes different types of **Spherosil** media to achieve high purity of both protein fractions.[\[4\]](#)

Experimental Workflow



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